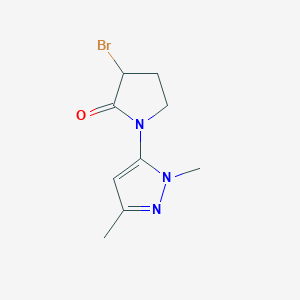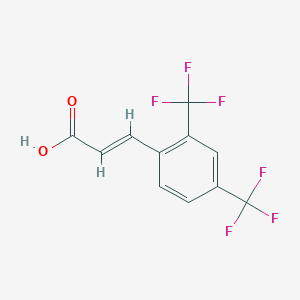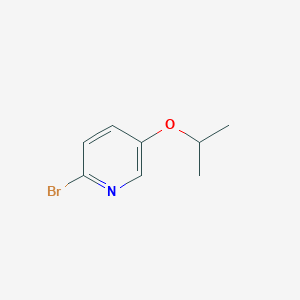
Bis-(4-methylsalicyl)cuprate
Vue d'ensemble
Description
Synthesis Analysis
Gilman reagents (organocuprates), often written as “R2CuLi”, are not made the same way as Grignard or organolithium reagents. Instead of being made from alkyl halides, they are made through the reaction of an alkyllithium with a copper salt (e.g. CuBr) .Molecular Structure Analysis
The molecular formula of Bis-(4-methylsalicyl)cuprate is C16H12CuO6 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Cuprates, including Bis-(4-methylsalicyl)cuprate, are commonly used in organic synthesis, particularly in the formation of C-C bonds. They are known to react with acid chlorides to form ketones .Physical And Chemical Properties Analysis
Bis-(4-methylsalicyl)cuprate is a yellow-orange crystalline solid with a melting point of 297°C. It is soluble in common organic solvents like ethyl acetate, chloroform, toluene, diethyl ether, etc.Applications De Recherche Scientifique
Superconductivity Research
Bis-(4-methylsalicyl)cuprate compounds are of significant interest in the study of high-temperature superconductors, particularly cuprate superconductors. These materials exhibit superconductivity at temperatures above the boiling point of liquid nitrogen, making them practical for various applications. The study of Bis-(4-methylsalicyl)cuprate can contribute to understanding the crystal structures and superconducting properties of these materials .
Electronics
In the electronics industry, cuprate compounds like Bis-(4-methylsalicyl)cuprate are explored for their potential in creating electronic structures with substantial hole dopings. Research in this area focuses on the development of new platforms for high-temperature superconductivity, which is crucial for advancing electronic devices .
Medicine
Bis-(4-methylsalicyl)cuprate derivatives, due to their structural relation to salicylic acid, may have applications in medicine. While direct applications of Bis-(4-methylsalicyl)cuprate in medicine are not well-documented, related compounds like methyl salicylate are used as topical analgesics for pain relief .
Environmental Science
In environmental science, copper-activated salicylic acid nanoparticles, which share functional groups with Bis-(4-methylsalicyl)cuprate, have been studied for their antifungal properties and potential in seed invigoration. This research is crucial for developing sustainable agricultural practices and managing seed-borne pathogens .
Energy Storage
Cuprate compounds are being investigated for their role in energy storage applications. While specific studies on Bis-(4-methylsalicyl)cuprate in this field are limited, related bismuth-based materials have shown promise due to their high stored energy density and recoverable energy storage density .
Chemical Synthesis
Bis-(4-methylsalicyl)cuprate plays a role in organic synthesis, particularly in catalysis and reactions such as 1,4-addition and alkylation. These reactions are fundamental in the synthesis of various organic compounds, making Bis-(4-methylsalicyl)cuprate valuable for research in organic chemistry .
Material Science
The study of cuprate materials, including Bis-(4-methylsalicyl)cuprate, is essential in material science for developing new superconducting materials with unique electric and magnetic characteristics. These materials are pivotal for various high-tech applications, including magnetic resonance imaging (MRI) and particle accelerators .
Catalysis
In catalysis, Bis-(4-methylsalicyl)cuprate is used due to its strong oxidizing properties and effectiveness as a catalyst in organic reactions. Its role in facilitating various chemical transformations is vital for producing pharmaceuticals, polymers, and other chemical products.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
copper;2-carboxy-5-methylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNOYLOVPVSBPA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



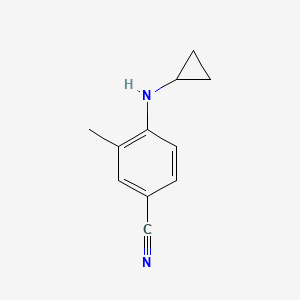
![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)


![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
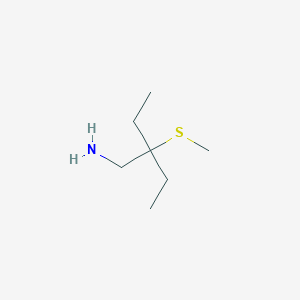
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
